N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
The compound contains several functional groups including an imidazole ring, a benzothiazole ring, and amide linkages. The presence of these functional groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, and stability could be influenced by the presence of the functional groups and the overall structure of the molecule .Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds with a 1H-imidazol-1-yl moiety, have shown potential as class III electrophysiological agents. These compounds have been compared to sematilide, a potent selective class III agent, in their in vitro efficacy. One such compound, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, demonstrated significant in vivo potency and efficacy in models of reentrant arrhythmias (Morgan et al., 1990).
Anti-inflammatory Activity
Some N-(thiazol-2-yl)benzamide derivatives, including N-(thiazolin-2-yl)-3-(N,N-dimethylamino)benzamide and N-(thiazolin-2-yl)-4-(N,N-dimethylamino)benzamide hydrochloride salts, have shown anti-inflammatory activity. These compounds were tested across a concentration range and found to be effective without adversely affecting myocardial function (Lynch et al., 2006).
Stearoyl-CoA Desaturase-1 Inhibition
3-(2-Hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides, including derivatives with an imidazolyl moiety, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). These inhibitors are significant due to their sub-nanomolar IC(50) in both murine and human SCD-1 inhibitory assays. They have shown a dose-dependent decrease in plasma desaturation index in mice (Uto et al., 2009).
Antimicrobial and Docking Studies
Compounds such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, synthesized from 3-(5-(3,4-dimethoxyphenyl)-1H-tetrazol-1-yl)thiophene-2-carboxamide, have been subjected to antimicrobial evaluation and molecular docking studies. These studies are crucial in understanding the potential application of these compounds in antimicrobial therapies (Talupur et al., 2021).
Synthesis and Characterization
The synthesis process of compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide has been well-documented. These synthetic processes are vital for producing compounds for further research and potential application in various fields (Bhaskar et al., 2019).
Future Directions
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-16-6-4-7-20-21(16)25-23(31-20)27(12-5-11-26-13-10-24-15-26)22(28)17-8-9-18(29-2)19(14-17)30-3;/h4,6-10,13-15H,5,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNNGJQRWPTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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